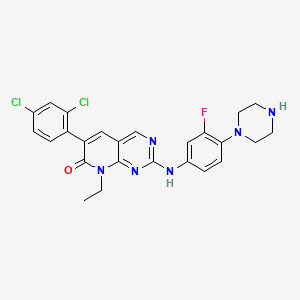
FRAX486
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FRAX486 是一种有效的 p21 活化激酶 (PAK) 抑制剂,专门针对 PAK1、PAK2 和 PAK3。这些激酶参与各种细胞过程,包括细胞骨架重组、细胞运动和存活。
科学研究应用
FRAX486 具有广泛的科学研究应用,包括:
作用机制
FRAX486 通过抑制 p21 活化激酶 (PAK),特别是 PAK1、PAK2 和 PAK3 来发挥作用。这些激酶在各种细胞过程中起着至关重要的作用,包括:
细胞骨架重组: PAK 调节肌动蛋白细胞骨架的动力学,影响细胞形状和运动性。
细胞存活: PAK 参与促进细胞存活和增殖的信号通路。
突触功能: 在神经系统中,PAK 调节树突棘形态和突触可塑性
生化分析
Biochemical Properties
FRAX486 interacts with PAKs, specifically PAK1, PAK2, and PAK3 . It has been shown to significantly reverse ABCB1-mediated multidrug resistance . Notably, this compound enhances intracellular drug accumulation and reduces efflux, resulting in the reversal of multidrug resistance .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to reverse ABCB1-mediated multidrug resistance in breast cancer cells . Furthermore, it has been found to block autophagy in triple-negative breast cancer (TNBC) cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting autophagy in TNBC cells by targeting PAK2 . This leads to the ubiquitination and proteasomal degradation of STX17, which mediates autophagosome–lysosome fusion . The inhibition of autophagy by this compound causes upregulation of the epithelial marker protein E-cadherin and thus suppresses the migration and metastasis of TNBC cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, it has been shown that this compound significantly reversed ABCB1-mediated multidrug resistance
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Metabolic Pathways
This compound is involved in the regulation of neuronal morphology and glucose homeostasis, indicating its involvement in metabolic pathways
Transport and Distribution
This compound has been found to enhance intracellular drug accumulation and reduce efflux This suggests that it may interact with transporters or binding proteins within cells and tissues
Subcellular Localization
This compound has been found to have no impact on the expression level and intracellular localization of ABCB1
准备方法
合成路线和反应条件
FRAX486 的合成涉及多个步骤,从制备核心吡啶并[2,3-d]嘧啶-7(8H)-酮结构开始。关键步骤包括:
吡啶并[2,3-d]嘧啶-7(8H)-酮核的形成: 这涉及在受控条件下将合适的先驱体环化。
取代反应: 通过亲核取代反应引入 2,4-二氯苯基和 3-氟-4-(1-哌嗪基)苯基基团。
工业生产方法
This compound 的工业生产可能涉及合成路线的优化,以确保高产率和纯度。这包括:
扩大反应条件: 确保反应可以在更大的规模上进行,而不会影响产品质量。
化学反应分析
反应类型
FRAX486 会经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以修饰 this compound 中存在的官能团。
常用试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
形成的主要产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能导致羟基化衍生物的形成,而还原可以生成脱氧产物 .
相似化合物的比较
类似化合物
FRAX597: 另一种具有相似性质但特异性和效力不同的 PAK 抑制剂。
FRAX486 的独特性
This compound 由于其对 PAK1、PAK2 和 PAK3 的高度特异性而具有独特性,使其成为研究这些激酶在各种细胞过程中的特定作用的宝贵工具。 它能够穿过血脑屏障及其口服生物利用度进一步增强了其在治疗应用中的潜力 .
属性
IUPAC Name |
6-(2,4-dichlorophenyl)-8-ethyl-2-(3-fluoro-4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2FN6O/c1-2-34-23-15(11-19(24(34)35)18-5-3-16(26)12-20(18)27)14-30-25(32-23)31-17-4-6-22(21(28)13-17)33-9-7-29-8-10-33/h3-6,11-14,29H,2,7-10H2,1H3,(H,30,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKFOIHIUYFSOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)N5CCNCC5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
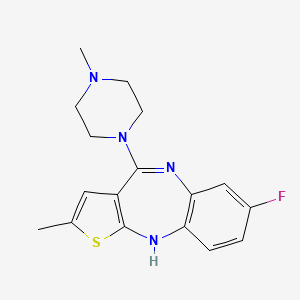
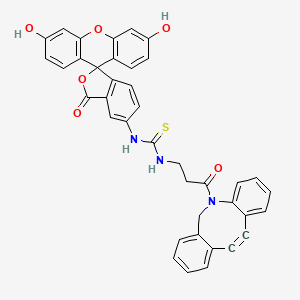
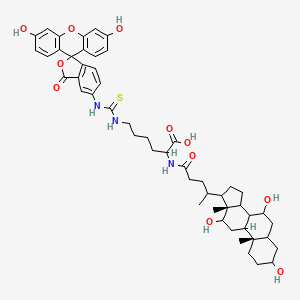
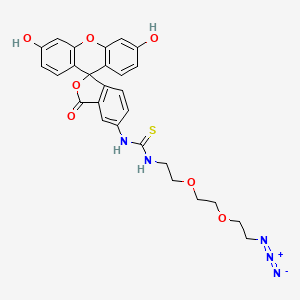



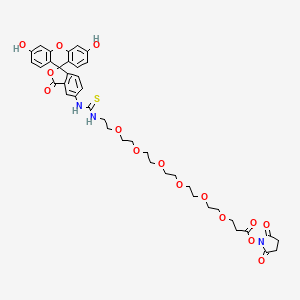



![N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide](/img/structure/B607489.png)

